1,2-Dibromo-3,4,5,6-tetramethylbenzene

Overview

Description

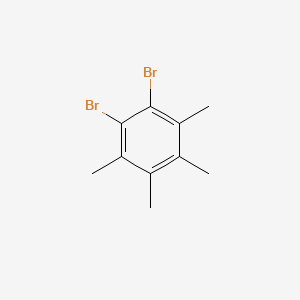

1,2-Dibromo-3,4,5,6-tetramethylbenzene is an organic compound that belongs to the class of benzenoids . It is a white crystalline powder with the molecular formula C10H12Br2 .

Synthesis Analysis

The synthesis of this compound typically involves the reaction of 2,3,5,6-tetramethylbenzene with a brominating agent . The exact conditions for this reaction can vary and may need to be optimized for the best yield.Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two bromine atoms and four methyl groups . The exact positions of these substituents can be determined from the compound’s IUPAC name .Physical and Chemical Properties Analysis

This compound is a white crystalline powder . It has a melting point between 206.0-212.0°C . The compound’s molecular weight is 292.015 .Scientific Research Applications

Synthesis and Organic Transformations

1,2-Dibromobenzenes like 1,2-Dibromo-3,4,5,6-tetramethylbenzene are crucial precursors in various organic transformations. They are particularly useful in reactions that involve the intermediate formation of benzynes. Efficient methods for synthesizing these compounds include regioselective bromination, ortho-metalation, and halogen/metal permutations. These methods offer access to a variety of synthetically valuable derivatives (Diemer, Leroux, & Colobert, 2011).

Solid-State Structural Properties and Phase Transition Behavior

The solid-state properties and phase transition behaviors of 1,4-dibromo-2,3,5,6-tetramethylbenzene, a similar compound, have been extensively studied. This material exhibits an order-disorder phase transition below ambient temperature, with its crystal structure based on π-stacking of the molecules. Such studies help understand the dynamic properties of these compounds in the solid state (Zhou et al., 2019).

Catalytic Activity of Derivatives

Research has been conducted on synthesizing dibromobenzobarrelene derivatives from 1,2-dibromo-3,5-didehydrobenzene and various other compounds. Some of these derivatives, when complexed with Rhodium (Rh), have shown high catalytic activity in C–C coupling reactions, highlighting their potential utility in catalysis (Schlesinger et al., 2013).

Application in Bromination Techniques

1,2-Dibromobenzenes are used in bromination techniques for unreactive aromatic compounds. Efficient reagents have been developed for the mild bromination of these compounds, showcasing their importance in synthetic chemistry (Ghorbani‐Vaghei, Shahbazi, & Veisi, 2012).

Utility in Polymer Synthesis

These compounds play a significant role in polymer chemistry. For instance, 1,4-dibromo-2,5-bis(bromomethyl)benzene has been used as a bifunctional initiator in the synthesis of certain polymers, illustrating the utility of dibromobenzenes in creating novel polymeric materials (Cianga, Hepuzer, & Yagcı, 2002).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . If inhaled, it is recommended to remove the person to fresh air and keep them comfortable for breathing .

Mechanism of Action

Target of Action

This compound is primarily used in organic synthesis as a starting material or reagent , suggesting that its targets could be a wide range of organic compounds.

Mode of Action

It’s known that brominated compounds like this often act as electrophiles, reacting with nucleophiles in organic synthesis . The bromine atoms in the compound are likely to be replaced or react due to their high reactivity .

Biochemical Pathways

As a reagent in organic synthesis, it’s likely involved in various reactions leading to the formation of brominated compounds, heterocyclic compounds, and organometallic compounds .

Result of Action

As a reagent, its primary role is likely in the synthesis of other compounds .

Properties

IUPAC Name |

1,2-dibromo-3,4,5,6-tetramethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Br2/c1-5-6(2)8(4)10(12)9(11)7(5)3/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEZJOZSIGSNYEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)Br)Br)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372915 | |

| Record name | 1,2-dibromo-3,4,5,6-tetramethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36321-73-0 | |

| Record name | 1,2-dibromo-3,4,5,6-tetramethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DIBROMO-3,4,5,6-TETRAMETHYLBENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What happens when 1,2-Dibromo-3,4,5,6-tetramethylbenzene reacts with hetarylacetonitriles under typical aryne-forming conditions?

A1: Contrary to expectations, the reaction of this compound with various hetarylacetonitriles (like 2-pyridylacetonitrile) in the presence of lithium diisopropylamide (LDA) does not yield the anticipated 1-aminoisoquinoline product via an aryne intermediate. [] Instead, the reaction predominantly results in the formation of rearranged 2-hetarylmethyl-3,4,5,6-tetramethylbenzonitriles. This suggests that a tandem addition-rearrangement pathway is favored over the desired aryne arylation pathway. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-ol](/img/structure/B1302445.png)

![3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B1302468.png)

![4-(4-Methoxyphenyl)-5-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1302480.png)